5-(3-fluorobenzoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
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Overview
Description
5-(3-fluorobenzoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound that belongs to the class of benzoxadiazocines This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a methylphenyl group, and a methano-1,3,5-benzoxadiazocin core
Preparation Methods
The synthesis of 5-(3-fluorobenzoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the fluorobenzoyl intermediate: This step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride.
Coupling with the methylphenyl group: The 3-fluorobenzoyl chloride is then reacted with 4-methylphenylamine in the presence of a base such as triethylamine to form the corresponding amide.
Cyclization: The amide is then subjected to cyclization under acidic conditions to form the benzoxadiazocin core.
Final modifications:
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
5-(3-fluorobenzoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl and methylphenyl groups, using reagents such as halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Scientific Research Applications
5-(3-fluorobenzoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-(3-fluorobenzoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one include other benzoxadiazocines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:
- 5-(3-chlorobenzoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- 5-(3-bromobenzoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- 5-(3-methylbenzoyl)-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Properties
Molecular Formula |
C25H21FN2O3 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
12-(3-fluorobenzoyl)-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C25H21FN2O3/c1-16-10-12-19(13-11-16)28-24(30)27(23(29)17-6-5-7-18(26)14-17)21-15-25(28,2)31-22-9-4-3-8-20(21)22/h3-14,21H,15H2,1-2H3 |
InChI Key |
JQYFAVOHYRLXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3CC2(OC4=CC=CC=C34)C)C(=O)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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